Superior sICAM-1/LFA-1 Binding Inhibition vs. Pipernonaline in THP-1 Cell Adhesion Assay
In a head-to-head comparative study of eight Piper alkamides, dehydropipernonaline (compound 8) demonstrated the most potent inhibition of direct binding between soluble ICAM-1 and LFA-1 in THP-1 cells. The IC50 of dehydropipernonaline was 6.0 μg/mL, compared to 8.8 μg/mL for pipernonaline (compound 4) [1]. The quantified difference represents a 32% lower IC50 (i.e., 2.8 μg/mL absolute reduction), establishing dehydropipernonaline as the most effective inhibitor among all tested alkamides in this assay system. The study included pipernonaline (IC50 8.8 μg/mL), piperrolein B (13.4 μg/mL), pellitorin (13.5 μg/mL), and compound 3 (10.7 μg/mL) as direct comparators [1]. Note that the BindingDB entry reports the same activity as 17.6 μM (17,600 nM) [2].
| Evidence Dimension | Inhibition of sICAM-1/LFA-1-mediated THP-1 cell adhesion |
|---|---|
| Target Compound Data | IC50 = 6.0 μg/mL (equivalent to ~17.6 μM) |
| Comparator Or Baseline | Pipernonaline (compound 4): IC50 = 8.8 μg/mL; Piperrolein B: 13.4 μg/mL; Pellitorin: 13.5 μg/mL |
| Quantified Difference | 32% lower IC50 vs. pipernonaline (absolute reduction 2.8 μg/mL) |
| Conditions | THP-1 human monocytic leukemia cells; dose-dependent inhibition assay measuring direct sICAM-1/LFA-1 binding |
Why This Matters
For researchers investigating leukocyte adhesion pathways or inflammatory mechanisms, the 32% potency advantage over the closest analog pipernonaline translates to lower compound consumption and potentially cleaner dose-response relationships.
- [1] Lee SW, Kim YK, Kim K, Lee HS, Choi JH, Lee WS, Jun CD, Park JH, Lee JM, Rho MC. Alkamides from the fruits of Piper longum and Piper nigrum displaying potent cell adhesion inhibition. Bioorg Med Chem Lett. 2008 Aug 15;18(16):4544-4546. doi:10.1016/j.bmcl.2008.07.047. View Source
- [2] BindingDB. Entry BDBM50479136. Dehydropipernonaline. IC50: 1.76E+4 nM. Inhibition of sICAM1/LFA1 interaction-mediated human THP1 cell adhesion. View Source
